
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique heterocyclic structures, which consist of a benzene ring fused with an oxazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide (DMF) in the presence of potassium carbonate or sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it acts by producing hydroxamic acids from hydroxamic acid glucosides, which play a role in plant defense . In medicinal applications, it inhibits HIV-1 reverse transcriptase by binding to the enzyme and preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a similar benzoxazine structure.
DIMBOA: A benzoxazine derivative involved in plant defense mechanisms.
Uniqueness
Methanone, (1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl- is unique due to its versatile applications across different fields and its ability to undergo various chemical transformations. Its structure allows for modifications that can enhance its properties for specific applications, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
90284-44-9 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2,4-dihydro-1H-3,1-benzoxazin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C15H13NO2/c17-14(11-6-2-1-3-7-11)15-16-13-9-5-4-8-12(13)10-18-15/h1-9,15-16H,10H2 |
Clé InChI |
CFUWUAUHXZIICW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(O1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


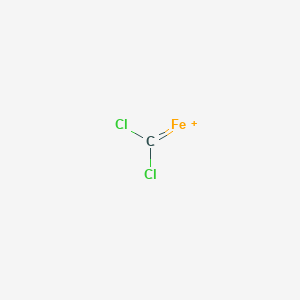
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
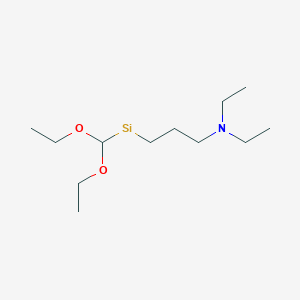
![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)

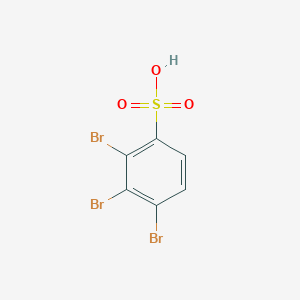
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
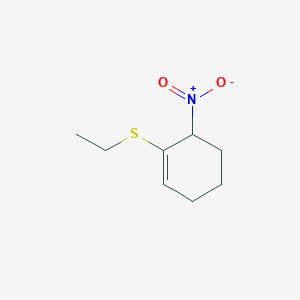
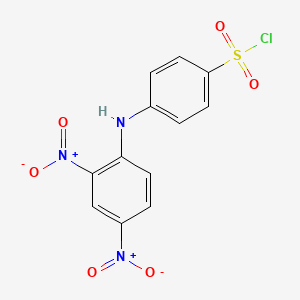
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
